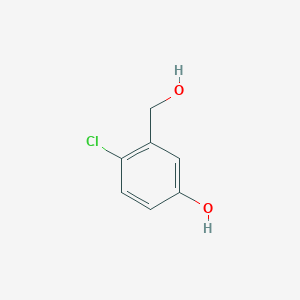

4-Chloro-3-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNJDGLWSCMYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Chloro-3-(hydroxymethyl)phenol

The creation of this specific substituted phenol (B47542) can be achieved by strategically introducing either the chloro or the hydroxymethyl group onto a pre-existing phenolic ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic substrate complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org For the synthesis of this compound, a suitable starting material would be 4-chlorophenol (B41353), where the hydroxyl group acts as the DMG.

The process begins with the deprotonation of the phenolic hydroxyl group, followed by ortho-lithiation. This lithiated intermediate is then quenched with an appropriate electrophile, such as formaldehyde (B43269), to introduce the hydroxymethyl group at the 3-position. The use of strong alkyllithium bases like n-butyllithium is common, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium species. baranlab.org

Table 1: Key Parameters in Directed ortho-Metalation

| Parameter | Description |

|---|---|

| Directing Metalation Group (DMG) | A functional group that directs the metalation to the ortho position. The hydroxyl group is a moderately strong DMG. |

| Organolithium Reagent | Typically n-BuLi, sec-BuLi, or t-BuLi, used to deprotonate the ring. |

| Electrophile | A reagent that reacts with the lithiated intermediate. Formaldehyde (CH₂O) is used to introduce the hydroxymethyl group. |

| Solvent | Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. |

Direct hydroxymethylation of chlorophenols offers another synthetic avenue. This can be achieved under various conditions, often involving the reaction of a chlorophenol with formaldehyde in the presence of a base or acid catalyst. For instance, the reaction of 4-chlorophenol with formaldehyde can lead to the introduction of a hydroxymethyl group. The position of substitution is influenced by the directing effects of the hydroxyl and chloro substituents. The hydroxyl group is a strong activating group and an ortho, para-director, while the chloro group is a deactivating group but also an ortho, para-director. youtube.comrefinerlink.com

An alternative strategy involves the halogenation of a hydroxymethylphenol precursor. youtube.com Starting with 3-(hydroxymethyl)phenol, a selective chlorination reaction can be employed to introduce a chlorine atom at the 4-position. The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. youtube.comrefinerlink.com The halogenation of phenols can often proceed without a Lewis acid catalyst, which is typically required for less activated aromatic rings. byjus.com The regioselectivity of the chlorination is governed by the directing influence of both the hydroxyl and hydroxymethyl groups.

Reaction Mechanisms in the Synthesis of Substituted Phenols

The synthesis of this compound and related compounds is underpinned by fundamental reaction mechanisms in organic chemistry.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and is central to many of the synthetic routes discussed. byjus.comnumberanalytics.com In these reactions, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. byjus.com The hydroxyl group of a phenol strongly activates the ring towards EAS, directing incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate arenium ion. youtube.comrefinerlink.combyjus.com

The mechanism involves two main steps:

Formation of a sigma complex (arenium ion) through the attack of the electrophile on the aromatic ring.

Deprotonation of the sigma complex to restore the aromaticity of the ring.

In the context of halogenating 3-(hydroxymethyl)phenol, the hydroxyl group's activating effect facilitates the attack of the chlorine electrophile.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | ortho, para / meta Director |

|---|---|---|

| -OH | Strongly Activating | ortho, para |

| -CH₂OH | Weakly Deactivating | ortho, para |

While less common for the direct synthesis of this compound, nucleophilic aromatic substitution (SNAr) can be relevant in the chemistry of halogenated phenols. osti.gov In these reactions, a nucleophile displaces a halide ion from the aromatic ring. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

The mechanism generally proceeds through a two-step addition-elimination process:

The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The leaving group (halide) is expelled, and the aromaticity of the ring is restored.

While the hydroxyl group is not an electron-withdrawing group in its neutral form, its deprotonated form, the phenoxide ion, can influence the electronic properties of the ring. Furthermore, under certain conditions, such as high temperatures and pressures, or with the use of catalysts, nucleophilic substitution on unactivated aryl halides can occur. chemistrysteps.comyoutube.com

Novel Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry offers a variety of powerful tools for the construction of functionalized aromatic compounds like this compound. These methods often provide higher selectivity, efficiency, and sustainability compared to traditional approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental in contemporary organic synthesis for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. tcichemicals.comnih.gov

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent example, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to create biaryl compounds, polyolefins, and styrenes. wikipedia.org For aryl chlorides, which are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to achieve good yields. libretexts.orgrsc.org The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

C-O Bond Formation (Buchwald-Hartwig Amination): While the name suggests amine formation, the Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming carbon-heteroatom bonds, including C-O bonds. This reaction can be used to couple aryl halides or triflates with alcohols. The development of specialized ligands, such as those with sterically hindered and electron-donating groups, has expanded the scope of this reaction to include less reactive aryl chlorides. rsc.orgrsc.org These reactions can often be performed under mild conditions with good functional group tolerance. rsc.orgrsc.org

The following interactive table provides a summary of key transition metal-catalyzed cross-coupling reactions applicable to the synthesis of derivatives of this compound.

| Reaction Name | Catalyst/Ligand System | Bond Formed | Reactants | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Phosphine ligands (e.g., P(t-Bu)₃, XPhos) | C-C | Aryl/Vinyl Halide + Organoboron Compound | Wide scope, good functional group tolerance, can be run in aqueous conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine or NHC ligands (e.g., dianisole-decorated Pd-NHC) | C-N, C-O | Aryl Halide/Triflate + Amine/Alcohol | Versatile for C-N and C-O bond formation, applicable to aryl chlorides. rsc.orgrsc.org |

| Heck Reaction | Pd catalyst | C-C | Aryl/Vinyl Halide + Alkene | Forms a substituted alkene. |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | C-C (sp²-sp) | Aryl/Vinyl Halide + Terminal Alkyne | Synthesis of aryl and vinyl alkynes. |

| Stille Coupling | Pd catalyst | C-C | Organohalide + Organotin Compound | Mild reaction conditions, tolerant of many functional groups. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. preprints.org In the context of synthesizing chlorophenols, this often involves developing highly selective chlorination methods to avoid the formation of unwanted, often more toxic, polychlorinated byproducts. mdpi.com

One approach involves the use of sulfuryl chloride as a chlorinating agent in the presence of catalytic amounts of sulfur-containing compounds, such as poly(alkylene sulphide)s, activated by a Lewis acid. mdpi.com These methods can provide high yields and regioselectivity, often under solvent-free conditions, which is a key aspect of green chemistry. mdpi.com

The valorization of chlorophenol pollutants as chlorination reagents themselves represents an innovative green chemistry strategy. researchgate.net This approach not only provides a use for hazardous waste materials but also leads to their destruction into less harmful compounds. researchgate.net

Furthermore, the use of water as a solvent in transition metal-catalyzed reactions, where possible, aligns with green chemistry principles by replacing volatile organic solvents. wikipedia.orgmdpi.com

Polymer-Assisted Synthesis and Resin-Bound Reagents

Polymer-assisted synthesis utilizes solid-supported reagents and scavengers to simplify reaction workups and purification of the final products. This technique is particularly advantageous for high-throughput synthesis and the creation of compound libraries.

In the context of synthesizing substituted phenols, resin-bound reagents can be employed to introduce specific functionalities. For instance, a resin-bound phosphine ligand could be used in a palladium-catalyzed cross-coupling reaction, allowing for easy removal of the catalyst and ligand from the reaction mixture by simple filtration.

Similarly, sulfur-containing Merrifield resins have been investigated as catalysts for the selective chlorination of phenols. mdpi.com These solid-supported catalysts can be easily recovered and potentially reused, adding to the efficiency and sustainability of the synthetic process.

Characterization of Synthetic Intermediates and Products

The unambiguous identification and characterization of synthetic intermediates and the final product, this compound, are crucial for ensuring purity and structural integrity. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons and their chemical environments. For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The splitting patterns of the aromatic protons can help confirm the substitution pattern on the benzene (B151609) ring. chemicalbook.comlibretexts.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further structural confirmation. rsc.org

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions and is used to find the molecular weight of the compound and to deduce its structure from fragmentation patterns. For halogenated phenols, fragmentation often involves the loss of the halogen atom or a hydrogen halide molecule. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. asianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the O-H stretch of the phenolic and alcohol groups, C-O stretching, and C-Cl stretching would be expected.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. nih.gov By comparing the retention time of the product with a known standard, its identity can be supported. HPLC coupled with a UV or mass spectrometric detector can also provide quantitative information about the purity.

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (region ~6.5-7.5 ppm), methylene protons (~4.5 ppm), and hydroxyl protons (variable, broad singlet). libretexts.orgrsc.org |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the chloro, hydroxyl, and hydroxymethyl substituents. rsc.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₇H₇ClO₂. Fragmentation patterns showing loss of Cl, HCl, CH₂O, and other characteristic fragments. rsc.org |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| HPLC | A single major peak indicating the purity of the compound. |

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy of 4-Chloro-3-(hydroxymethyl)phenol and Analogues

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The infrared spectrum of this compound and its analogues reveals characteristic absorption bands corresponding to its specific functional groups. The presence of a hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3400-3650 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibration is typically observed near 1200 cm⁻¹. pressbooks.pub

For the aromatic portion of the molecule, C-H stretching vibrations are expected in the range of 3020-3100 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C=C stretching vibrations typically appear as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. orientjchem.org Specifically, bands around 1600, 1580, 1490, and 1440 cm⁻¹ are characteristic of phenyl ring stretching modes. researchgate.net The substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending vibrations, which are generally found between 700 and 1000 cm⁻¹. ias.ac.in

The hydroxymethyl group (-CH₂OH) also presents distinct vibrational modes. The C-H stretching vibrations of the methylene (B1212753) group are anticipated in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. In studies of similar substituted phenols, such as 4-chloro-3-methylphenol (B1668792), Raman spectra have been instrumental in identifying key vibrational modes. orientjchem.orgresearchgate.net For instance, the phenyl ring breathing mode, a symmetric vibration of the entire ring, is often prominent in the Raman spectrum and for 4-chloro-3-methylphenol, it is observed at 731 cm⁻¹. orientjchem.org The C-O stretching vibration also gives a discernible Raman signal, appearing at 1293 cm⁻¹ for the same analogue. orientjchem.org Phenyl ring stretching modes are also visible in the Raman spectrum, with bands observed around 1585 and 1248 cm⁻¹ for 4-chloro-3-methylphenol. orientjchem.org

Computational Support for Vibrational Assignments (DFT, HF Levels)

To achieve a more precise assignment of the observed vibrational bands, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed. orientjchem.orgresearchgate.net These theoretical calculations provide predicted vibrational frequencies and intensities that can be correlated with experimental IR and Raman data. For the analogue 4-chloro-3-methylphenol, calculations were performed at the HF and DFT (B3LYP) levels with the 6-31G* basis set. orientjchem.orgresearchgate.net

The calculated wavenumbers, particularly from DFT methods, generally show good agreement with the experimental values. orientjchem.orgresearchgate.net For example, in the study of 4-chloro-3-methylphenol, the theoretical υOH band was calculated at 3528 cm⁻¹, and the C-O stretching mode was calculated at 1298 cm⁻¹. orientjchem.org Such computational studies are crucial for confirming the assignment of complex vibrational spectra and for understanding the influence of substituents on the vibrational modes of the phenol (B47542) ring. mdpi.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Proton (¹H) NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of phenols exhibits characteristic chemical shifts. The aromatic protons of this compound are expected to resonate in the range of 7.0-8.0 ppm. libretexts.orglibretexts.org The specific chemical shifts and splitting patterns of these protons are dictated by their position relative to the chloro, hydroxyl, and hydroxymethyl substituents.

The proton of the hydroxyl group (-OH) typically appears as a broad singlet in the region of 4-7 ppm, and its exact position can be influenced by solvent and concentration. libretexts.orglibretexts.org The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, with a chemical shift influenced by the electronegative oxygen atom. The coupling constants (J-values) between adjacent aromatic protons provide valuable information about their connectivity. researchgate.netorganicchemistrydata.org

Carbon-13 (¹³C) NMR Chemical Shifts

The ¹³C NMR spectrum offers further structural insights. The carbon atom attached to the hydroxyl group (C-OH) in phenols is typically deshielded and appears downfield, often around 155 ppm. libretexts.org The other aromatic carbons will have chemical shifts in the typical aromatic region of 100-150 ppm, with their precise values influenced by the electronic effects of the substituents. docbrown.infopdx.edu The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate in the range of 50-90 ppm due to the attachment of the electronegative oxygen atom. pdx.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insights into the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on the benzene ring. Specifically, the proton at position 5 would show a correlation with the proton at position 6, and the proton at position 2 would show a weaker, four-bond coupling to the proton at position 6. There would be no correlation from the aromatic protons to the methylene (-CH₂-) or hydroxyl (-OH) protons under normal conditions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly to the carbons they are attached to. columbia.edu It is highly sensitive and differentiates between CH, CH₂, and CH₃ groups. columbia.edu For this molecule, HSQC would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as a distinct correlation between the methylene protons of the hydroxymethyl group and the methylene carbon.

The methylene protons of the hydroxymethyl group showing correlations to the aromatic carbons at positions 2, 3, and 4.

The aromatic proton at position 2 showing correlations to carbons at positions 3, 4, and 6.

The aromatic proton at position 5 showing correlations to carbons at positions 1, 3, and 4.

The expected 2D NMR correlations are summarized in the table below.

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H2 | H6 (weak) | C2 | C3, C4, C6 |

| H5 | H6 | C5 | C1, C3, C4 |

| H6 | H5, H2 (weak) | C6 | C1, C2, C4 |

| -CH₂- | -OH (if not exchanging) | C7 (methylene) | C2, C3, C4 |

| Phenolic -OH | None | None | C1, C2, C6 |

| Alcoholic -OH | -CH₂- (if not exchanging) | None | C3, C7 (methylene) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound would reveal patterns characteristic of chlorinated aromatic compounds and benzyl (B1604629) alcohols. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion (M) peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The primary fragmentation pathways would likely involve:

Loss of a chlorine atom : Cleavage of the C-Cl bond.

Loss of the hydroxymethyl group : Fission of the C-C bond between the ring and the CH₂OH group.

Loss of water : Elimination of H₂O from the hydroxymethyl group and a hydrogen from the aromatic ring.

Decarbonylation : Loss of carbon monoxide (CO) from the phenolic ring after initial fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an exact mass measurement, which is used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₇H₇ClO₂. The theoretical exact masses for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl) can be calculated.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (with ³⁵Cl) | C₇H₇³⁵ClO₂ | 158.0135 |

| [M+2]⁺ (with ³⁷Cl) | C₇H₇³⁷ClO₂ | 159.0105 |

The precise mass measurement from HRMS allows for unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass.

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected ion. In a CID study of the [M+H]⁺ or M⁺· ion of this compound, the precursor ion would be isolated and fragmented by collision with an inert gas. The resulting product ions would provide detailed structural information.

Expected fragmentation in a CID experiment would likely yield the following significant product ions:

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment Mass (m/z) |

| 158.01 | [M - H₂O]⁺ | C₇H₅ClO | 140.00 |

| 158.01 | [M - CH₂O]⁺ | C₆H₅Cl | 112.01 |

| 158.01 | [M - Cl]⁺ | C₇H₇O₂ | 123.04 |

| 140.00 | [M - H₂O - CO]⁺ | C₆H₅Cl | 112.01 |

These fragmentation pathways help to confirm the positions of the substituents on the aromatic ring and the nature of the functional groups.

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Molecular Conformation

The crystal structure of the analogue 4-(Hydroxymethyl)phenol was determined to be in the orthorhombic space group Pna2₁. researchgate.netresearchgate.net Key findings from its analysis suggest that the molecule is nearly planar, with the phenolic oxygen and the hydroxymethyl carbon atoms lying very close to the plane of the benzene ring. nih.govresearchgate.netresearchgate.net It is highly probable that this compound would also adopt a largely planar conformation to maximize conjugation and minimize steric strain.

Crystal Data for Analogue 4-(Hydroxymethyl)phenol nih.govresearchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₈O₂ |

| Molecular Weight | 124.13 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.524 (3) |

| b (Å) | 11.006 (4) |

| c (Å) | 5.942 (2) |

| V (ų) | 622.9 (4) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H...π)

The solid-state packing of phenolic compounds is dominated by intermolecular hydrogen bonds. bgu.ac.ilrsc.org In the case of this compound, both the phenolic hydroxyl group and the alcoholic hydroxyl group are capable of acting as hydrogen bond donors and acceptors.

Based on the analysis of related isomers, the most favorable hydrogen-bonding interaction is the heteromeric O-H···O bond between the phenolic hydroxyl of one molecule and the alcoholic hydroxyl of a neighboring molecule. bgu.ac.ilrsc.org This leads to the formation of extensive hydrogen-bonded networks that stabilize the crystal lattice. nih.govresearchgate.net

Hydrogen Bond Geometry for Analogue 4-(Hydroxymethyl)phenol nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O1—H1A···O2 | 0.82 | 1.95 | 2.753 (3) | 166 |

| O2—H2A···O1 | 0.82 | 2.01 | 2.817 (3) | 167 |

| (Symmetry codes have been omitted for clarity) |

These interactions collectively dictate the three-dimensional architecture of the crystal, influencing its physical properties.

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical studies are pivotal in elucidating the intricate properties of this compound. These computational methods offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d), are utilized to determine its optimized molecular geometry and electronic properties in the ground state. nih.gov These calculations are fundamental for understanding the molecule's stability and reactivity. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional shape. This optimized geometry is crucial for accurately predicting other molecular properties.

The electronic structure, also determined through DFT, describes the arrangement and energies of electrons within the molecule. nih.gov This includes the distribution of electron density and the energies of the molecular orbitals. Understanding the electronic structure is key to explaining the molecule's chemical behavior, spectroscopic properties, and potential for forming chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ymerdigital.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. For this compound, regions with negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. These maps are instrumental in understanding intermolecular interactions. ymerdigital.commdpi.com

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. ymerdigital.com They are used to identify the most likely sites for nucleophilic, electrophilic, and radical attacks. ymerdigital.comwu.ac.th By analyzing the Fukui functions, researchers can pinpoint specific atoms in this compound that are most likely to participate in chemical reactions, offering a more detailed picture of its chemical selectivity. wu.ac.th

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the analysis of its HOMO and LUMO provides insights into its electronic transitions and charge transfer capabilities. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals across the molecule indicates the regions involved in electron donation and acceptance during chemical reactions.

| Computational Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular orbital | Indicates the ability to accept an electron. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Non-Linear Optical (NLO) Properties and Polarizability Calculations

Non-linear optical (NLO) materials have applications in technologies like frequency conversion and optoelectronics. researchgate.net Theoretical calculations, often using DFT methods, can predict the NLO properties of a molecule, including its polarizability (α) and first hyperpolarizability (β). nih.govresearchgate.net These parameters quantify how the electron cloud of a molecule is distorted by an external electric field.

For this compound, computational studies can determine its potential as an NLO material. A high hyperpolarizability value suggests significant NLO activity. researchgate.net These calculations are crucial for designing and screening new organic materials with desirable optical properties.

Thermodynamic Properties and Stability Analysis

Computational methods can be used to calculate the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. wu.ac.th This information is vital for understanding the compound's stability and behavior under various thermal conditions. wu.ac.th Stability analysis helps in predicting the feasibility of chemical reactions and the compound's shelf-life.

| Thermodynamic Property | Description |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |

| Entropy (S) | A measure of the randomness or disorder of a system. |

| Gibbs Free Energy (G) | The energy available to do useful work. It determines the spontaneity of a process. |

Predicting pKa Values from Atomic Charges for Substituted Phenols

The acid dissociation constant (pKa) is a fundamental property of phenols. acs.org Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the pKa values of substituted phenols based on calculated atomic charges. acs.org Various quantum mechanical methods and charge distribution schemes are employed to establish a correlation between the electronic properties of the phenol and its acidity. acs.org

For this compound, these predictive models can estimate its pKa value, providing insight into its behavior in acidic or basic solutions. Studies have shown that methods like MP2 and HF theory, with basis sets such as 6-31G*, can yield accurate pKa predictions for a wide range of substituted phenols by correlating pKa with the partial charges on the phenolic oxygen and hydrogen atoms. acs.org This approach offers a powerful tool for predicting the acidity of new or uncharacterized phenolic compounds. nih.govnih.gov

Advanced Reactivity and Mechanistic Studies

Mechanisms of Chemical Transformations Involving 4-Chloro-3-(hydroxymethyl)phenol

The specific arrangement of the functional groups on the aromatic scaffold of this compound allows for a variety of chemical transformations, each with a distinct mechanistic pathway.

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification. Due to the acidity of the phenolic proton, it readily reacts with bases to form a phenoxide ion. This nucleophilic phenoxide is central to these transformations.

Etherification: In the Williamson ether synthesis, the phenoxide ion acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane) in an SN2 reaction to form an ether. The mechanism involves the deprotonation of the phenol (B47542) by a suitable base (e.g., sodium hydride) to generate the sodium phenoxide, which then undergoes nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Esterification: Phenols can be converted to esters by reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine. The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the HCl produced and to activate the phenol. The presence of the electron-withdrawing chloro group and the hydroxymethyl group can subtly influence the nucleophilicity of the phenolic oxygen, but the fundamental mechanism remains the same as for other substituted phenols. researchgate.net

The primary benzylic alcohol functionality of the hydroxymethyl group is susceptible to oxidation. The oxidation state of the product—aldehyde or carboxylic acid—can be controlled by the choice of oxidizing agent.

Oxidation to Aldehyde: The selective oxidation to 4-chloro-3-formylphenol can be achieved using mild oxidizing agents that prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane are effective for this transformation. The mechanism involves the formation of a chromate ester intermediate, followed by an E2 elimination of the alpha-proton, leading to the formation of the aldehyde and a reduced chromium species.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) in a basic solution or chromic acid (H₂CrO₄), will oxidize the hydroxymethyl group directly to a carboxylic acid, yielding 4-chloro-3-carboxy phenol. The mechanism with KMnO₄ involves the formation of a manganate ester, which undergoes further oxidation. Under acidic conditions, the aldehyde is an intermediate that is rapidly hydrated and then further oxidized to the carboxylic acid.

The table below summarizes potential oxidative transformations of the hydroxymethyl group.

| Reagent | Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | 4-Chloro-3-formylphenol | Selective Oxidation |

| Potassium permanganate (KMnO₄) | 4-Chloro-3-carboxyphenol | Complete Oxidation |

| Chromic acid (H₂CrO₄) | 4-Chloro-3-carboxyphenol | Complete Oxidation |

Nucleophilic aromatic substitution (SNAr) of aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. chemistrysteps.com

In this compound, the powerful electron-donating hydroxyl group is situated para to the chlorine atom. This arrangement strongly disfavors the traditional SNAr mechanism by destabilizing the required anionic intermediate. Therefore, substitution of the chlorine atom via this pathway is highly unlikely under standard conditions.

However, recent advancements have enabled the SNAr of electron-rich halophenols through a novel mechanism involving radical intermediates. nih.govosti.gov This strategy utilizes homolysis of the O-H bond to generate a phenoxyl radical. This radical transformation effectively inverts the electronic character of the ring; the phenoxyl radical acts as a powerful open-shell electron-withdrawing group, activating the aryl halide for nucleophilic attack. nih.govosti.gov The kinetic barrier for the nucleophilic substitution is significantly lowered (by more than 20 kcal/mol) compared to the reaction with the parent phenol. nih.gov This homolysis-enabled electronic activation provides a plausible pathway for the substitution of the chlorine in this compound with various nucleophiles under mild conditions. nih.gov

Catalytic Reactions and Their Mechanisms

Catalysis offers pathways for selective and efficient transformations of this compound, often under milder conditions than stoichiometric reactions. Both organocatalysis and biocatalysis present unique mechanistic opportunities.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org While specific applications involving this compound as a substrate are not widely documented, its functional groups suggest potential for participation in various organocatalytic cycles.

For instance, the phenolic hydroxyl group could engage in hydrogen-bond-donating catalysis, activating electrophiles towards nucleophilic attack. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric chlorinative dearomatization of naphthols. nih.gov A similar strategy could potentially be adapted for transformations involving the aromatic ring of this compound. The molecule could also serve as a nucleophile in reactions catalyzed by Brønsted acids or bases, where the catalyst modulates the reactivity of either the phenol or its reaction partner. beilstein-journals.org

Enzymes offer high selectivity and efficiency for chemical transformations. Chloroperoxidase (CPO) from the fungus Caldariomyces fumago is known to catalyze the oxidation of various chlorinated phenols in the presence of hydrogen peroxide. scholaris.ca The mechanism of CPO-mediated oxidation involves the reaction of the enzyme's heme active site with H₂O₂ to form a highly reactive ferryl-oxo species (Compound I). This species then oxidizes the phenolic substrate through a one-electron transfer, generating a phenoxyl radical. These radicals can then undergo polymerization and precipitation, effectively removing them from the solution. scholaris.ca

The use of electrogenerated hydrogen peroxide can improve the half-life of the enzyme compared to direct addition, making the process more stable and efficient for degrading chlorophenols. scholaris.ca Research on the electrochemical oxidation of 4-chlorophenol (B41353) has identified intermediates such as hydroquinone, benzoquinone, and various organic acids, suggesting a pathway of ring-opening following initial oxidation. sigmaaldrich.com It is plausible that this compound would undergo similar enzymatic oxidation, likely initiated at the phenolic hydroxyl group, leading to radical formation and subsequent degradation.

The table below outlines enzymatic reactions relevant to the transformation of chlorophenols.

| Enzyme | Substrate Class | Transformation | Mechanistic Feature |

| Chloroperoxidase (CPO) | Chlorinated Phenols | Oxidation / Polymerization | Formation of phenoxyl radicals via a ferryl-oxo intermediate scholaris.ca |

| Laccase | Phenols | Oxidation | One-electron oxidation to form phenoxyl radicals |

| Tyrosinase | Phenols | Hydroxylation & Oxidation | Conversion of phenols to catechols and then to o-quinones |

Degradation Pathways and Environmental Fate Modeling

The environmental fate of a chemical compound is determined by a combination of transport and transformation processes. For this compound, its persistence and potential for bioaccumulation are key areas of concern that can be addressed through an understanding of its degradation pathways.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant compounds like chlorinated phenols.

Research on the degradation of 4-chloro-3-methylphenol (B1668792) (a compound structurally similar to this compound) provides valuable insights. One study investigated its degradation using a Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). The results indicated that the degradation was significantly influenced by temperature, with a much higher total organic carbon (TOC) removal at 70°C (85%) compared to 25°C (36%) after 24 hours. The complete conversion of organic chlorine into inorganic chloride was achieved within 3 hours at the higher temperature, suggesting an efficient breakdown of the chlorinated aromatic ring. A proposed mechanism for this degradation is hydroxy substitution (ipso-substitution), where the chlorine atom is replaced by a hydroxyl radical nih.gov.

Another study focused on the enhanced degradation and mineralization of 4-chloro-3-methylphenol using a catalytic ozonation system with a zinc-carbon nanotubes (Zn-CNTs) composite. This system demonstrated a significantly higher rate of TOC removal compared to ozonation alone. The process was effective over a wide pH range (3.0-9.0), and the mineralization rate was enhanced by increasing the catalyst dosage or gas flow rate nih.gov. The identification of degradation intermediates in this study suggests a stepwise breakdown of the parent molecule nih.gov.

Table 1: Comparison of AOPs for the Degradation of 4-chloro-3-methylphenol

| AOP Method | Key Findings | Reference |

| Fenton's Reagent | Temperature-dependent degradation; 85% TOC removal at 70°C. Complete de-chlorination in 3 hours at 70°C. | nih.gov |

| Catalytic Ozonation (Zn-CNTs/O3) | Enhanced mineralization compared to ozonation alone. Effective over a wide pH range (3.0-9.0). | nih.gov |

Photolytic Degradation:

Chlorinated phenols can undergo photolysis when exposed to ultraviolet (UV) radiation. The UV absorption spectrum of the related compound 4-chloro-3-methylphenol shows absorption above 290 nm, indicating the potential for direct photolysis in sunlight. The general mechanism for the photodegradation of chlorinated phenols in aqueous solutions involves the substitution of chlorine atoms with hydroxyl groups, which can be followed by the formation of polymeric substances nih.gov.

For 4-chlorophenol, another similar compound, photocatalytic degradation using titanium dioxide (TiO2) has been studied. The process involves the generation of electron-hole pairs on the TiO2 surface upon UV irradiation, leading to the formation of reactive oxygen species that attack the chlorophenol molecule. The degradation efficiency can be influenced by factors such as the type of TiO2 and the presence of other substances in the water nih.govnih.gov. Some research suggests that surface complex formation between the chlorophenol and TiO2 can enable visible light activity for degradation asianpubs.org.

Hydrolytic Degradation:

Phenols are generally considered resistant to hydrolysis under typical environmental conditions nih.gov. Therefore, the hydrolytic degradation of this compound is not expected to be a significant environmental fate process.

Identifying the intermediate products formed during the degradation of this compound is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the byproducts.

In the study of 4-chloro-3-methylphenol degradation by catalytic ozonation with a Zn-CNTs/O3 system, several intermediates were identified, allowing for the proposal of a possible degradation pathway nih.gov. Although the specific intermediates for this compound are not documented, a plausible pathway based on the degradation of similar compounds would likely involve:

Hydroxylation of the aromatic ring: The initial attack by hydroxyl radicals can lead to the formation of dihydroxy- or trihydroxy- intermediates.

Dechlorination: The chlorine atom can be removed from the aromatic ring, forming chloride ions.

Oxidation of the hydroxymethyl group: The -CH2OH group can be oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH) group.

Ring cleavage: The aromatic ring can be opened to form smaller, aliphatic organic acids.

Mineralization: The final step involves the complete breakdown of the organic intermediates into carbon dioxide, water, and inorganic ions.

A study on the degradation of 4-chloro-3,5-dimethylphenol (B1207549) by a Fenton-like reaction identified 2,6-dimethylhydroquinone as an initial intermediate, formed through the loss of the chloride ion and attack by hydroxyl radicals nih.gov. This further supports the initial steps of hydroxylation and dechlorination in the degradation of chlorinated phenols.

Table 2: Potential Degradation Intermediates of Chlorinated Phenols

| Intermediate Type | General Structure/Description |

| Hydroxylated Aromatic Compounds | Introduction of one or more -OH groups to the benzene (B151609) ring. |

| Dechlorinated Aromatic Compounds | Replacement of the Cl atom with an H or OH group. |

| Oxidized Side-Chain Products | Conversion of the -CH2OH group to -CHO or -COOH. |

| Ring-Opened Aliphatic Acids | Short-chain carboxylic acids resulting from the cleavage of the benzene ring. |

| Quinone-like Structures | Formation of benzoquinones through oxidation of hydroxylated intermediates. |

Biological and Biomedical Research Applications

Investigational Bioactivities and Mechanistic Insights

Research into 4-Chloro-3-(hydroxymethyl)phenol and related compounds has uncovered potential applications in antimicrobial and antiviral therapies, as well as in the modulation of cellular calcium signaling.

Phenolic compounds, as a class, are known for their broad-spectrum antimicrobial properties. nih.gov Their mechanism of action often involves a multi-pronged attack on bacterial cells, including degradation of the cytoplasmic membrane, damage to membrane proteins, and increased membrane permeability, which leads to the leakage of cellular contents. drugbank.comnih.gov For example, eugenol (B1671780) has been shown to bind to proteins and inhibit enzyme production in certain bacteria, leading to cell membrane degradation. nih.gov

Chlorinated phenols, in particular, have demonstrated notable antimicrobial activity. oup.com Studies on compounds like chloroxylenol show they act by binding to proteins on the bacterial cell membrane, causing disruption and leakage of intracellular components. drugbank.com The presence of chlorine atoms can enhance the antimicrobial efficacy of phenolic compounds. nih.gov

Phenolic compounds have also been investigated for their antiviral properties against a wide range of viruses. nih.gov The antiviral activity of these compounds is often linked to the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov Polyphenols can interfere with the viral life cycle by inhibiting viral enzymes or blocking the binding of viral proteins to host cell receptors. nih.govmdpi.com

The mechanisms of antiviral action for phenolic compounds can be diverse. They may directly disrupt the virus or interfere with various stages of viral replication. nih.gov For instance, some polyphenols have been shown to inhibit viral proteases, which are essential for the production of new viral particles. nih.gov

A significant area of research for this compound and its analogs is their activity as ryanodine (B192298) receptor (RyR) agonists. nih.gov Ryanodine receptors are intracellular calcium release channels crucial for functions like muscle contraction. nih.govnih.gov

Compounds like 4-chloro-m-cresol (4-CmC) and 4-chloro-3-ethylphenol (B1220485) (4-CEP) are potent RyR agonists that can induce a rapid and reversible increase in the concentration of free calcium within muscle cells. nih.gov This action is more potent than that of caffeine, a well-known RyR activator. nih.gov While these agonists trigger calcium release from intracellular stores, they can also have other effects, such as the direct inhibition of store-operated calcium channels, demonstrating a complex pharmacological profile. nih.gov The modulation of ryanodine receptors by these compounds makes them valuable tools for studying excitation-contraction coupling in muscles. nih.gov

Pharmacological Profiling and Drug Discovery Aspects

The metabolic stability of a potential drug candidate is a critical parameter assessed during the early stages of drug discovery. It determines the compound's half-life in the body and influences its bioavailability and dosing regimen. While specific experimental metabolic stability data for this compound is not extensively reported, its metabolic fate can be predicted based on its chemical structure and known biotransformation pathways for similar compounds.

The primary sites for metabolism are the hydroxymethyl and phenolic hydroxyl groups. These groups are susceptible to Phase I and Phase II metabolic reactions, primarily mediated by enzymes in the liver.

Phase I Metabolism (Oxidation): The primary alcohol of the hydroxymethyl group is a likely target for oxidation by cytosolic alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). This two-step oxidation would convert the hydroxymethyl group first to an aldehyde intermediate and subsequently to a more polar carboxylic acid metabolite.

Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime site for conjugation reactions. This process involves the attachment of endogenous polar molecules, which increases water solubility and facilitates excretion. The most common conjugation reactions for phenols are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs).

The biodegradation of related compounds supports these predictions. For example, a known metabolic pathway for the herbicide MCPA involves the hydroxylation of a methyl group, a type of Phase I reaction. wikipedia.org The presence of the chlorine atom may influence the rate of metabolism but is not typically removed in initial metabolic steps.

The predicted metabolic pathways for this compound are summarized in the table below.

| Metabolic Pathway | Enzyme Family | Potential Metabolite | Effect on Polarity |

| Oxidation | ADH / ALDH | 4-Chloro-3-carboxy-phenol | Increased |

| Glucuronidation | UGTs | 4-Chloro-3-(hydroxymethyl)phenyl glucuronide | Significantly Increased |

| Sulfation | SULTs | 4-Chloro-3-(hydroxymethyl)phenyl sulfate | Significantly Increased |

The pharmacological effect of a compound is determined by its ability to bind to specific biological targets, such as receptors, enzymes, or ion channels. Currently, there is a lack of specific data in the scientific literature detailing the receptor binding profile or specific ligand-target interactions for this compound.

The biological activity of small molecules is dictated by their three-dimensional shape and electronic properties, which allow them to fit into the binding pocket of a protein target. The specific arrangement of the chloro, hydroxyl, and hydroxymethyl groups on the phenol (B47542) ring of this compound would create a unique pharmacophore. This pharmacophore would govern its potential interactions with biological receptors through hydrogen bonds (from the -OH and -CH2OH groups), halogen bonds (from the -Cl atom), and hydrophobic interactions (from the aromatic ring).

To determine its biological targets, this compound would typically undergo a series of screening assays. This process often begins with broad in vitro screening against a panel of common receptors and enzymes to identify any "hits." Follow-up studies would then aim to confirm these initial findings, determine the affinity and efficacy of the binding, and elucidate the mechanism of action. Computational methods, such as molecular docking, could also be employed to predict potential binding targets before laboratory testing.

While the specific targets are unknown, studies on other chlorophenyl derivatives show that this class of compounds can exhibit a range of biological activities, from anticancer to antiviral properties, indicating their potential to interact with diverse biological systems. rsc.orgnih.gov However, without experimental data, any discussion of the specific receptor interactions for this compound remains speculative.

Applications in Materials Science and Industrial Chemistry

Role as a Chemical Intermediate in Organic Synthesis

The primary application of 4-chloro-3-(hydroxymethyl)phenol is as an intermediate in multi-step organic synthesis. The phenolic hydroxyl group, the hydroxymethyl group, and the activated aromatic ring provide multiple reaction sites for building more complex molecular architectures.

The hydroxymethylphenol structure is fundamental to the chemistry of phenol-formaldehyde resins. While not a primary monomer in large-scale resin production, this compound serves as an excellent model compound and a precursor for creating specialized or functionalized resins. The hydroxymethyl group can undergo self-condensation reactions under thermal or acidic conditions. researchgate.net This process typically proceeds through a quinone methide intermediate, leading to the formation of dimeric and trimeric species linked by methylene (B1212753) bridges. researchgate.net

These oligomers are the initial step in the formation of a cross-linked polymer network. The incorporation of the chloro-substituent into the resin backbone can impart specific properties, such as enhanced flame retardancy, modified solubility, and increased chemical resistance.

The reactivity of the hydroxymethyl group is key to its utility as a synthetic intermediate. It can be easily converted into other functional groups, facilitating the construction of complex target molecules. A notable example is the synthesis of pharmaceutical intermediates. In one documented pathway, the isomer 3-Chloro-4-(hydroxymethyl)phenol is used as a starting material. nih.gov The hydroxymethyl group is first converted into a more reactive chloromethyl group (-CH₂Cl) by treatment with thionyl chloride (SOCl₂). nih.gov This transformation creates a potent electrophilic site, allowing the molecule to be coupled with nucleophiles to build larger, more complex structures, such as enzyme inhibitors. nih.gov

This stepwise functionalization highlights the compound's role in providing a stable, yet easily modifiable, scaffold for organic synthesis.

| Reaction Type | Starting Material | Reagent | Product | Application |

| Chlorination | 3-Chloro-4-(hydroxymethyl)phenol nih.gov | Thionyl chloride (SOCl₂) nih.gov | 3-Chloro-4-(chloromethyl)phenol nih.gov | Intermediate for coupling reactions nih.gov |

| Mannich-type Reaction | 4-chlorophenol (B41353), Formaldehyde (B43269), Thiomorpholine researchgate.net | N/A | 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol researchgate.net | Synthesis of chelating agents researchgate.net |

Potential in Advanced Materials Development

The unique combination of functional groups in this compound makes it a candidate for research into advanced materials where tailored properties are required.

Beyond forming its own resins, this compound has the potential to be incorporated as an additive or co-monomer into other polymer systems. Both the phenolic hydroxyl and the hydroxymethyl groups can serve as reactive handles to graft the molecule onto existing polymer backbones. This functionalization could be used to modify the surface properties of materials or to introduce specific functionalities throughout the bulk material. For instance, its incorporation could enhance thermal stability, improve adhesion, or confer biocidal properties to the polymer matrix. The chlorine atom, in particular, is known to contribute to flame retardancy, a desirable characteristic in many advanced plastics and composites.

Substituted phenols are precursors for various materials with interesting optical and electronic properties. While direct applications of this compound in this area are not widely documented, it can serve as a building block for such materials. For example, related chlorophenol derivatives have been used to synthesize Schiff base compounds that exhibit nonlinear optical (NLO) properties. metall-mater-eng.com The synthesis of NLO materials often requires molecules with a donor-π-acceptor structure. The phenolic hydroxyl group (a donor) and the aromatic ring can be chemically modified, and the hydroxymethyl group can be transformed to link to an acceptor group, creating a larger conjugated system necessary for optoelectronic activity.

Industrial Relevance Beyond Direct Product Formulation

The industrial significance of this compound lies not in its use as a final product, but in its role as a specialty chemical building block. It is important to distinguish it from the structurally similar but more common industrial biocide, 4-chloro-3-methylphenol (B1668792) (PCMC), which is used extensively as a preservative in paints, inks, and fluids. atamankimya.comregenesis.com

The value of this compound is in its capacity to enable the synthesis of high-value, complex molecules for research and specialized industries. Its industrial relevance is tied to the production of fine chemicals, including pharmaceutical intermediates and potentially molecules for agrochemical or materials science research. nih.gov As such, it is produced on a smaller scale as a high-purity intermediate for applications where precise molecular architecture is critical for the final product's function.

Manufacturing Processes Requiring Phenolic Intermediates

Phenolic compounds are fundamental to the production of a wide array of materials, including polymers, resins, and other specialty chemicals. The reactivity of the phenolic hydroxyl group and the aromatic ring allows for various chemical modifications, making them versatile intermediates. While direct evidence for the use of this compound as a major industrial intermediate is scarce, its bifunctional nature, possessing both a phenolic hydroxyl group and a hydroxymethyl group, indicates its potential as a monomer or cross-linking agent in polymerization processes.

The presence of the chloro- and hydroxymethyl- substituents on the phenol (B47542) ring can be strategically utilized in organic synthesis. For instance, the hydroxymethyl group can undergo esterification or etherification reactions, while the phenolic hydroxyl group provides a site for further chemical transformations. The chlorine atom can also influence the reactivity and properties of any resulting polymers or materials.

Although specific manufacturing processes requiring this compound are not detailed in available research, it is plausible that it could be used in the synthesis of specialized resins or as a building block in the production of more complex molecules for the pharmaceutical or agrochemical industries. For example, related compounds like 4-chloro-3,5-dimethylphenol (B1207549) are used as biocides and preservatives in various industrial applications, including glues, coatings, and textiles. google.comshivshaktiindia.in

Waste Stream Treatment and Environmental Considerations

The environmental fate and treatment of chlorophenolic compounds are of significant concern due to their potential toxicity and persistence in the environment. nih.gov Chlorophenols can enter the environment through industrial effluents from various manufacturing processes. nih.gov

Physicochemical Treatment Methods:

Adsorption: Activated carbon and other sorbents are commonly used to remove chlorophenols from wastewater. The effectiveness of adsorption depends on the specific chlorophenol, the adsorbent properties, and operating conditions.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton's reagent, are effective in degrading recalcitrant organic compounds like chlorophenols. These processes generate highly reactive hydroxyl radicals that can break down the aromatic ring, leading to mineralization.

Solvent Extraction: This method can be used to separate chlorophenols from wastewater, although it may generate a secondary waste stream that requires further treatment. nih.gov

Biological Treatment Methods:

Bioremediation offers an environmentally friendly and cost-effective approach to treating chlorophenol-contaminated waste. Various microorganisms, including bacteria and fungi, have been shown to degrade chlorophenols. The degradation pathways often involve hydroxylation and ring cleavage. For instance, some microbial consortia can degrade 4-chlorophenol, a related compound. nih.gov The anaerobic degradation of chlorinated aromatic compounds can proceed through dechlorination and subsequent breakdown of the phenol structure. nih.gov

The presence of the hydroxymethyl group in this compound might influence its biodegradability compared to other chlorophenols, but specific studies on this are lacking.

Below is a table summarizing general treatment methods for chlorophenols, which would likely be applicable to waste streams containing this compound.

| Treatment Method | Description | Key Parameters |

| Adsorption | Use of solid adsorbents to bind chlorophenols. | Adsorbent type, pH, temperature, contact time. |

| Advanced Oxidation | Generation of highly reactive radicals to degrade pollutants. | Oxidant dose, pH, catalyst presence, UV irradiation. |

| Bioremediation | Use of microorganisms to break down contaminants. | Microbial strain, nutrient availability, pH, temperature, oxygen levels. |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(hydroxymethyl)phenol, and how can purity be validated?

Methodological Answer:

- Synthesis Approaches :

- Chlorination-Hydroxymethylation : Adapt methods from analogous compounds (e.g., 4-Chloro-3-ethylphenol synthesis via FeCl₃-catalyzed chlorination ). Introduce the hydroxymethyl group via formaldehyde reaction under basic conditions, similar to phenol-formaldehyde resin synthesis .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Purity Validation :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (60:40 v/v) with 0.1% formic acid .

- Melting Point : Compare observed MP (~66°C, extrapolated from 4-Chloro-3-methylphenol ) to literature values.

- Spectroscopy : Confirm structure via FTIR (O-H stretch ~3200 cm⁻¹, C-Cl ~750 cm⁻¹) and ¹H NMR (hydroxymethyl proton at δ 4.5–4.7 ppm) .

Q. What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

- Handling :

- Storage :

- Waste Disposal :

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and how do results align with experimental data?

Methodological Answer:

- Computational Setup :

- Validation :

Q. How to design a stability-indicating HPLC method for this compound in pharmaceutical formulations?

Methodological Answer:

- Method Development :

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile (30% → 70% over 15 min).

- Detection : UV at 220 nm for optimal sensitivity .

- Forced Degradation Studies :

- Expose the compound to heat (80°C, 24 hrs), acid/base hydrolysis (0.1M HCl/NaOH), and UV light to identify degradation products.

- Validate method specificity by resolving degradation peaks (resolution >2.0) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Systematic Assay Design :

- Use standardized cell lines (e.g., HEK293 for receptor studies) and control variables (pH, serum concentration) .

- Validate activity via dose-response curves (IC₅₀ comparisons) and replicate studies.

- Mechanistic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.